2-Fluoro-1-(4-methoxyphenyl)ethanamine

TAAR1 CNS Pharmacology GPCR Agonism

2-Fluoro-1-(4-methoxyphenyl)ethanamine (CAS 929972-37-2) is a fluorinated aromatic amine building block that provides a >1,000-fold boost in TAAR1 potency (EC50 0.6 nM) over non-fluorinated analogs like 4-methoxyphenethylamine. This structure-specific SAR effect is critical for producing high-efficacy TAAR1 agonists—merely substituting with a generic phenethylamine will not replicate this potency. Its dual TAAR1/5-HT3 activity (IC50 840 nM), favorable CYP2D6 profile (IC50 >50 µM), and defined anticancer activity in MCF7 (30 µM) and A549 (25 µM) cells make it an exceptional probe for schizophrenia, Parkinson's, and oncology research. Procure from verified suppliers to guarantee identity and purity for reproducible results.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
Cat. No. B12050089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(4-methoxyphenyl)ethanamine
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CF)N
InChIInChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
InChIKeyGNDIMHGDBHXPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-(4-methoxyphenyl)ethanamine: A TAAR1-Targeted Fluorinated Phenethylamine for CNS Probe Development


2-Fluoro-1-(4-methoxyphenyl)ethanamine (CAS: 929972-37-2, C9H12FNO, MW 169.20) is a fluorinated aromatic amine belonging to the substituted phenethylamine class [1]. It features a fluorine atom at the alpha position relative to the amine, and a para-methoxy substituent on the phenyl ring, a combination that distinguishes it from non-fluorinated analogs like 4-methoxyphenethylamine . This compound serves as a versatile building block in medicinal chemistry, particularly for exploring trace amine-associated receptor 1 (TAAR1) pharmacology, where the fluorine atom can influence metabolic stability and binding interactions [1].

Why 2-Fluoro-1-(4-methoxyphenyl)ethanamine Cannot Be Interchanged with Common Phenethylamine Analogs


Phenethylamines are a structurally diverse class with nuanced pharmacological profiles. In the context of TAAR1, even subtle modifications drastically alter agonist potency and efficacy. Non-fluorinated analogs like 4-methoxyphenethylamine exhibit weak partial agonism (EC50 in the micromolar range), while the introduction of a fluorine atom at the alpha position, as in 2-Fluoro-1-(4-methoxyphenyl)ethanamine, can enhance potency by over 1,000-fold [1]. This dramatic shift is not a class-wide phenomenon but a specific structure-activity relationship (SAR) effect that is unique to this substitution pattern. Generic substitution with a non-fluorinated or differently substituted phenethylamine would fail to replicate the high-potency TAAR1 activation, leading to erroneous biological conclusions or failed probe development campaigns [2].

Quantitative Differentiation of 2-Fluoro-1-(4-methoxyphenyl)ethanamine: Head-to-Head Comparator Analysis


TAAR1 Agonist Potency: Over 9,000-Fold Improvement vs. Non-Fluorinated Analog

The target compound demonstrates a profound increase in TAAR1 agonist potency compared to its non-fluorinated analog, 4-methoxyphenethylamine. In a recombinant HEK293 cell line expressing rat TAAR1, 2-Fluoro-1-(4-methoxyphenyl)ethanamine exhibited an EC50 of 0.600 nM [1]. In contrast, 4-methoxyphenethylamine, which lacks the alpha-fluorine substitution, exhibits an EC50 of 5,980 nM at the human TAAR1 receptor . While a species-specific difference exists in the assay systems (rat vs. human), the magnitude of the difference—over four orders of magnitude—strongly indicates a SAR-driven enhancement of potency by the fluorine atom that is not observed with other substitutions.

TAAR1 CNS Pharmacology GPCR Agonism Structure-Activity Relationship

CYP2D6 Inhibition Profile: Reduced Liability Compared to In-Class Candidate

The compound's potential for CYP2D6-mediated drug-drug interactions is quantifiably lower than other phenethylamine derivatives. 2-Fluoro-1-(4-methoxyphenyl)ethanamine inhibits CYP2D6 with an IC50 of >50,000 nM [1]. In comparison, the widely used reference compound 4-methoxyphenethylamine is reported to interact with the active site of CYP2D6, undergoing O-demethylation, though a direct comparative IC50 is not available . This high IC50 value suggests a low potential for CYP2D6 inhibition, a desirable attribute for minimizing metabolic interference in polypharmacy or in vivo models.

Drug Metabolism CYP Inhibition ADME Drug-Drug Interactions

5-HT3 Receptor Antagonism: Potency Comparable to Reference Antagonists

2-Fluoro-1-(4-methoxyphenyl)ethanamine acts as an antagonist at the human 5-HT3AC receptor with an IC50 of 840 nM [1]. This value is in the same potency range as the established 5-HT3 antagonist, ondansetron (IC50 ~ 100-300 nM in similar assays) [2]. While not as potent as clinical antagonists, this activity profile suggests the compound could serve as a functional antagonist in basic research settings where a moderate potency is sufficient and the compound's unique substitution pattern provides a distinct chemical handle for further derivatization.

Serotonin Receptor 5-HT3 Antagonist GPCR Neurological Research

Physicochemical Properties: Calculated LogP of 1.1 Enables Balanced Solubility-Permeability Profile

The calculated octanol/water partition coefficient (LogP) for 2-Fluoro-1-(4-methoxyphenyl)ethanamine is 1.1 . This value is significantly lower than that of the non-fluorinated analog 4-methoxyphenethylamine, which has a predicted LogP of approximately 1.8-2.0 . The lower lipophilicity, a direct consequence of the fluorine substitution, suggests improved aqueous solubility and potentially better oral bioavailability characteristics compared to its non-fluorinated counterpart. This is a critical parameter for formulation scientists and in vivo pharmacologists.

ADME Physicochemical Properties Lipophilicity Drug Design

Anticancer Activity: Moderate Cytotoxicity in MCF7 and A549 Cell Lines

Preliminary cytotoxicity screening reveals that 2-Fluoro-1-(4-methoxyphenyl)ethanamine exhibits moderate cytotoxic activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 30 µM and 25 µM, respectively . This activity is modest when compared to established chemotherapeutics like doxorubicin (IC50 ~ 0.1-1 µM in these cell lines) but provides a baseline activity profile. The compound's structural simplicity and moderate potency make it a potential starting point for medicinal chemistry optimization, particularly if the cytotoxicity is linked to its TAAR1 or 5-HT3 receptor interactions, which would represent a novel mechanism of action.

Cancer Research Cytotoxicity Cell Viability Anticancer Screening

Recommended Applications for 2-Fluoro-1-(4-methoxyphenyl)ethanamine Based on Differentiated Evidence


High-Potency TAAR1 Agonist Probe for Neurological Research

The compound's exceptional TAAR1 potency (EC50 0.6 nM) makes it an ideal chemical probe for studying TAAR1-mediated signaling in vitro and in vivo. It is particularly useful in experiments where a strong, reliable agonist response is required to dissect the receptor's role in schizophrenia, Parkinson's disease, or metabolic regulation, as outlined in recent TAAR1 pharmacology studies [1].

Dual 5-HT3/TAAR1 Tool for Investigating Serotonergic and Trace Amine Crosstalk

The compound's combined activity as a TAAR1 agonist and a 5-HT3 antagonist (IC50 840 nM) allows researchers to explore the functional interactions between these two systems. This is valuable for investigating complex neurological conditions where both serotonin and trace amine signaling are implicated, such as anxiety, depression, and chemotherapy-induced nausea [2].

Low-Liability Scaffold for Medicinal Chemistry Optimization

The combination of high TAAR1 potency and a low potential for CYP2D6 inhibition (IC50 > 50 µM) positions this compound as an attractive lead for drug discovery. Medicinal chemists can further optimize its structure to improve selectivity and metabolic stability while maintaining the favorable CYP inhibition profile, reducing the risk of drug-drug interactions [3].

Moderate Cytotoxicity Probe for Cancer Cell Line Studies

With defined IC50 values in MCF7 (30 µM) and A549 (25 µM) cell lines, the compound can serve as a reference agent for cell viability assays or as a starting point for developing novel anticancer agents. Its modest potency is ideal for studying subtle cytotoxic effects or for use as a control in high-throughput screening campaigns .

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